N-[2-(5-methylpyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-[2-(5-methylpyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a unique bicyclic structure
Properties
IUPAC Name |
N-[2-(5-methylpyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-2-3-12(17-8-11)6-7-16-15(19)18-13-4-5-14(18)10-20-9-13/h2-3,8,13-14H,4-7,9-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCDYNOZCOOKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCNC(=O)N2C3CCC2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylpyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common approach is the reaction of 2-methyl-5-ethylpyridine with specific reagents to form the desired bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to achieve high yields. The process is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylpyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .
Scientific Research Applications
N-[2-(5-methylpyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(5-methylpyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-ethylpyridine: A precursor in the synthesis of the compound.
Nicotinic acid: Another pyridine derivative with different biological activities.
Indole derivatives: Compounds with similar structural features and diverse biological activities.
Uniqueness
N-[2-(5-methylpyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
